7-(Bromomethyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 7-(Bromomethyl)quinoline hydrobromide and its derivatives often involves halogenation reactions, where bromine plays a crucial role in introducing the bromomethyl group into the quinoline framework. For example, the ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid reacts with bromine in anhydrous acetic acid, producing a mixture of bromo-substituted products (Ukrainets, Golik, & Chernenok, 2013). Additionally, visible-light-induced radical bromination is an effective method for synthesizing bromomethyl derivatives, demonstrating the compound's versatility in organic synthesis (Yang Li, 2015).
Molecular Structure Analysis
The molecular structure of 7-(Bromomethyl)quinoline hydrobromide derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction. These studies reveal the compound's complex geometry and electronic configuration, which are critical for its reactivity and interactions with other molecules. For instance, X-ray diffraction analysis of bromomethyl-quinoline derivatives provides insight into their crystal structure, highlighting the importance of molecular conformation in determining their physical and chemical properties (S. Da, 2002).
Chemical Reactions and Properties
7-(Bromomethyl)quinoline hydrobromide undergoes a variety of chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization, to yield a broad spectrum of heterocyclic compounds. The presence of the bromomethyl group facilitates the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular structures. For example, electrophilic intramolecular heterocyclization reactions are employed to generate quinoline derivatives with diverse functional groups (A. Avetisyan, Aleksanyan, & Sargsyan, 2007).
Scientific Research Applications
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
For example, a wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
-
Medicinal Chemistry : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is used in a wide range of synthesis protocols for the construction of this scaffold .
-
Green Chemistry : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .
-
Pharmaceutical Research : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
Industrial Applications : Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
-
Medicinal Chemistry : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Synthetic Organic Chemistry : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is used in a wide range of synthesis protocols for the construction of this scaffold .
-
Green Chemistry : Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .
-
Pharmaceutical Research : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
-
Industrial Applications : Quinoline is an essential segment of both natural and synthetic compounds . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
7-(bromomethyl)quinoline;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBJLKLNROHUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)N=C1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617246 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Bromomethyl)quinoline hydrobromide | |
CAS RN |
188874-61-5 |
Source
|
Record name | 7-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.